The compound is identified by the CAS number 879323-38-3 and has a molecular formula of C14H19NO3. Its molecular weight is approximately 251.31 g/mol . As a member of the piperidine class, it exhibits properties that make it suitable for pharmaceutical applications, particularly as a precursor or intermediate in drug synthesis.
The synthesis of 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid typically involves several steps, including the formation of the piperidine ring and subsequent functionalization to introduce the phenoxyethyl and carboxylic acid groups.
Technical parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity. For instance, reactions may be conducted under reflux conditions for several hours to ensure complete conversion.
The molecular structure of 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid can be described as follows:
The compound's three-dimensional conformation plays a significant role in its biological activity. The spatial arrangement of functional groups can influence interactions with biological targets, such as receptors or enzymes.
1-(2-Phenoxyethyl)piperidine-4-carboxylic acid participates in various chemical reactions typical for carboxylic acids and amines:
These reactions are influenced by factors such as temperature, solvent choice, and catalyst presence.
The mechanism of action for 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid primarily involves its interaction with specific receptors in the central nervous system.
Preliminary studies suggest that this compound may exhibit analgesic and anti-inflammatory effects by modulating pain pathways through opioid receptor activity or inhibition of pro-inflammatory cytokines. The precise pathways remain an area for further research.
1-(2-Phenoxyethyl)piperidine-4-carboxylic acid possesses several notable physical and chemical properties:
These properties influence its handling, storage, and application in research settings.
The scientific applications of 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid extend into various fields:
The development of 1-(2-phenoxyethyl)piperidine-4-carboxylic acid traces back to modifications of the 4-anilidopiperidine (4-AP) scaffold, a cornerstone of synthetic opioid design. First pioneered by Paul Janssen in the 1960s, fentanyl and its analogs (e.g., sufentanil, carfentanil) established the 4-AP framework as a potent μ-opioid receptor (MOR) agonist pharmacophore [2]. Early synthetic routes relied on Strecker-type reactions between 4-piperidones and anilines, followed by reduction and N-acylation (Figure 1A) [5]. However, introducing carboxylic acid functionalities—as in the target compound—posed challenges due to ester hydrolysis side reactions (e.g., N-deacylation during saponification) [5].
A breakthrough came with the adoption of tert-butyl ester protection, enabling efficient synthesis of 4-carboxy-4-anilidopiperidine precursors. For example, tert-butyl 4-phenylamino-1-benzyl-4-piperidinecarboxylate could be N-propionylated, deprotected, and hydrogenolyzed to yield acid intermediates with 5.5% overall yield—a >10-fold improvement over classical methods [5]. This strategy facilitated access to derivatives like desmethyl carfentanil free acid (4-[N-(1-oxopropyl)-N-phenylamino]-piperidine-4-carboxylic acid), a structural analog sharing the 4-carboxypiperidine motif with the target compound (Figure 1B) [5].
Table 1: Key Synthetic Advances for 4-Carboxypiperidine Analogs
Synthetic Method | Key Improvement | Yield Increase | Application Example |
---|---|---|---|
Classical Strecker Synthesis | Low-yield nitrile hydrolysis | Baseline (0.5%) | Fentanyl precursors |
Acidic ester hydrolysis | Direct saponification | Moderate (1–3%) | Carfentanil acid derivatives |
tert-Butyl ester route | Mild deprotection (TFA) | High (5.5–16.8%) | 1-(Protected)-4-carboxy-4-anilidopiperidines |
The 2-phenoxyethyl moiety in 1-(2-phenoxyethyl)piperidine-4-carboxylic acid represents a strategic shift from classical 4-AP address domains. Unlike fentanyl’s N-(2-phenethyl) group—optimized for MOR selectivity—the phenoxyethyl ether linkage introduces:
Structurally, the phenoxyethyl motif aligns with "address" domains in opioid peptidomimetics. For example, DOR-selective ligands like deltorphins use hydrophobic C-terminal extensions to enhance selectivity [4]. Similarly, replacing phenylalkyl chains with phenoxyethyl groups in piperidine scaffolds may shift selectivity toward DOR or KOR, as observed in analogs of pan-antagonist AT-076 [8]. Molecular modeling indicates the phenoxy oxygen occupies a subpocket near TM3/EL2 in DOR, stabilized by Tyr^129^ and Lys^108^ [4].
Table 2: Impact of Piperidine N-Substituents on Opioid Receptor Binding
N-Substituent | Receptor Affinity Trend | Key Structural Feature | Example Compound |
---|---|---|---|
2-Phenethyl (fentanyl) | MOR > KOR > DOR | Rigid hydrophobic tail | Fentanyl (MOR Ki = 1 nM) |
2-Phenoxyethyl | DOR/KOR > MOR | Flexible ether linkage | Target compound |
Cycloalkyl (AT-076) | Pan-opioid antagonism | Steric constraint | AT-076 (NOP Ki = 0.5 nM) |
1-(2-Phenoxyethyl)piperidine-4-carboxylic acid exhibits distinct structural and pharmacological divergences from classical fentanyl analogs:
A. Core Modifications
B. Pharmacological Implications
While fentanyl analogs prioritize MOR agonism (Ki < 1 nM), the target compound’s combined phenoxyethyl and carboxylic acid groups likely favor DOR/KOR selectivity. Evidence includes:
C. Synthetic Accessibility
The compound benefits from streamlined routes developed for 4-carboxypiperidines, avoiding fentanyl’s multi-step anilido formation. Key steps include:
Table 3: Structural Comparison with Fentanyl Congeners
Structural Element | Fentanyl | Carfentanil Acid | 1-(2-Phenoxyethyl)piperidine-4-carboxylic acid |
---|---|---|---|
C4 Position | N-Phenylpropanamide | Carboxylic acid | Carboxylic acid |
N1 Substituent | Phenethyl | Phenethyl | 2-Phenoxyethyl |
Key Pharmacological Role | MOR agonism | MOR radiotracer precursor | Putative DOR/KOR ligand |
Synthetic Complexity | Moderate (5–7 steps) | High (low yield) | Moderate (3–4 steps) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8